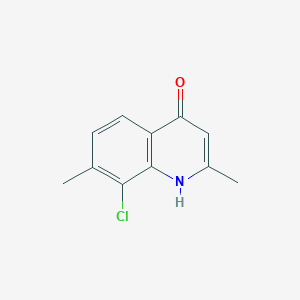

8-chloro-2,7-dimethyl-4-Quinolinol

Description

Overview of Quinoline (B57606) Heterocycles in Academic Research

Quinoline, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone of modern chemical research. nih.govnih.gov Structurally, it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a combination that imparts a unique set of chemical properties. nih.govnih.gov This scaffold is not merely a synthetic curiosity; it is prevalent in a wide array of natural products, most notably the cinchona alkaloids like quinine, a historically significant antimalarial agent. nih.govijresm.com

In academic and industrial laboratories, the quinoline nucleus serves as a "privileged scaffold," a foundational structure upon which countless derivatives are built. core.ac.ukresearchgate.net Its chemical nature allows for various reactions, including both electrophilic and nucleophilic substitutions, enabling chemists to modify the ring at multiple positions. nih.govnih.gov This versatility is a key reason for its widespread use in the development of new compounds with diverse applications. tandfonline.com Researchers have devoted considerable effort to developing numerous synthetic routes to access quinoline and its derivatives, ranging from classical name reactions like the Skraup and Friedländer syntheses to more modern, efficient green chemistry approaches. nih.govtandfonline.com The ongoing exploration of quinoline chemistry underscores its fundamental importance in organic synthesis and medicinal chemistry. researchgate.net

Importance of Substituted Quinolinols in Chemical Sciences

Within the broad family of quinoline derivatives, substituted quinolinols, particularly those with a hydroxyl group at the 4-position (4-quinolinol or quinolin-4-one), represent a class of significant interest. mdpi.com These compounds and their derivatives are attractive therapeutic agent candidates due to a wide spectrum of biological activities. mdpi.com The presence of the hydroxyl group, and its tautomeric equilibrium with the keto form (quinolin-4(1H)-one), provides a crucial site for chemical modification and interaction with biological targets. tandfonline.com

The functionalization of the quinolinol core at various positions has been a successful strategy for developing new chemical entities. nih.gov For instance, the introduction of different substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn influences its biological function. nih.gov Research has demonstrated that substituted quinolinols are implicated in a range of biological investigations, including anticancer and antileishmanial studies. ijresm.comnih.gov The 8-hydroxyquinoline (B1678124) subgroup is particularly noteworthy for its chelating properties and established antimicrobial activity. iosrjournals.orgnih.gov The sustained focus on synthesizing and evaluating new substituted quinolinols highlights their potential as versatile building blocks in the creation of functional molecules. nih.govnih.gov

Contextualization of 8-Chloro-2,7-Dimethyl-4-Quinolinol within Contemporary Chemical and Biological Investigations

While extensive, publicly available research specifically detailing the biological activities of this compound is limited, its structural components place it firmly within classes of compounds that are of high interest in contemporary research. The synthesis of related structures, such as 7-chloro-2,8-dimethyl-4-quinolinol, has been described, typically involving the cyclization of precursors like 3-[(3-chloro-2-methylphenyl)amino]-2-butenoic acid ethyl ester. chemicalbook.com The study of analogous compounds, such as other substituted 4-amino-7-chloroquinolines and 4-chloro-8-methylquinolin-2(1H)-one, reveals a focus on creating novel structures and investigating their reactivity and potential as precursors to more complex molecules. mdpi.comscholaris.ca

The investigation of compounds like this compound is driven by the broader search for new chemical entities with specific functions. Its structure is a logical combination of a quinolinol core, known for a range of biological activities, and specific substitutions (chloro and dimethyl) that chemists use to fine-tune molecular properties. Further research would be necessary to elucidate its specific chemical reactivity, physical properties, and potential roles in chemical and biological applications, building upon the foundational knowledge of related quinoline derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2,7-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-4-8-9(14)5-7(2)13-11(8)10(6)12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLKGYFKIQVVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296914 | |

| Record name | 8-Chloro-2,7-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-52-0 | |

| Record name | 8-Chloro-2,7-dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2,7-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 2,7 Dimethyl 4 Quinolinol

Established Synthetic Routes to 4-Quinolinol Scaffolds Bearing Methyl and Chloro Substituents

The construction of the fundamental 4-quinolinol ring system, particularly with methyl and chloro substituents, can be achieved through various classical and modern synthetic reactions. These methods primarily involve the cyclization of appropriately substituted precursors.

Cyclization Reactions for Quinoline (B57606) Ring Formation

Several named reactions are cornerstones in quinoline synthesis, providing pathways to substituted 4-hydroxyquinolines.

The Conrad-Limpach synthesis is a widely utilized method that involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds through a Schiff base intermediate, which upon heating, undergoes cyclization to form the 4-hydroxyquinoline (B1666331). wikipedia.orgnih.gov The choice of solvent is crucial, with high-boiling point solvents like mineral oil significantly improving yields. wikipedia.orgnih.gov For the synthesis of a molecule like 8-chloro-2,7-dimethyl-4-quinolinol, the corresponding 3-chloro-2-methylaniline (B42847) would be reacted with a β-ketoester such as ethyl acetoacetate (B1235776). The reaction conditions, particularly temperature, can influence the regioselectivity, with the Knorr quinoline synthesis yielding 2-hydroxyquinolines under different conditions. wikipedia.org

Another significant approach is the Doebner-von Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This acid-catalyzed reaction offers a route to variously substituted quinolines. wikipedia.orgiipseries.org A variation, the Doebner reaction, utilizes anilines, aldehydes, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgjptcp.com

The Camps cyclization provides a route to hydroxyquinolines from o-acylaminoacetophenones in the presence of a base. wikipedia.orgchem-station.com The reaction can yield a mixture of isomeric hydroxyquinolines depending on the structure of the starting material and the reaction conditions. wikipedia.org This method involves an intramolecular aldol-type condensation. mdpi.comresearchgate.net

The following table summarizes key aspects of these cyclization reactions:

| Reaction Name | Starting Materials | Key Features |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Forms 4-hydroxyquinolines via a Schiff base; high temperatures are typically required for cyclization. wikipedia.orgsynarchive.comquimicaorganica.org |

| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyls | Acid-catalyzed reaction leading to quinoline derivatives. wikipedia.orgsynarchive.comslideshare.net |

| Camps Cyclization | o-acylaminoacetophenones | Base-catalyzed intramolecular condensation yielding hydroxyquinolines. wikipedia.orgchem-station.com |

Multi-Component Reaction Approaches for Quinolinol Synthesis

Multi-component reactions (MCRs) have gained prominence as efficient methods for synthesizing complex molecules in a single step. mdpi.comresearchgate.netresearchgate.net These reactions offer advantages in terms of atom economy and operational simplicity. researchgate.netrsc.org For the synthesis of substituted quinolines, MCRs provide a convergent approach. For instance, a three-component reaction involving anilines, aldehydes, and activated alkynes or ketones can lead to the formation of the quinoline core. researchgate.netrsc.org The use of catalysts, such as bismuth triflate, can facilitate these transformations under mild conditions. rsc.org While specific MCRs for this compound are not extensively documented, the general principles suggest that a combination of a substituted aniline (B41778), an aldehyde, and a suitable third component could be a viable synthetic strategy.

Functional Group Interconversions and Derivatization Strategies at the Quinolinol Core

Once the this compound core is synthesized, further modifications can be achieved through various functional group interconversions and derivatization reactions.

Halogenation and Methylation Procedures for Specific Substituent Introduction

The introduction of halogen and methyl groups at specific positions on the quinoline ring is a key strategy for tuning the properties of the molecule.

Halogenation: The regioselective halogenation of quinoline derivatives can be challenging. However, methods for the specific halogenation of 8-substituted quinolines have been developed. For instance, remote C-H halogenation at the C5-position of 8-substituted quinolines can be achieved using reagents like trihaloisocyanuric acid. rsc.org Chlorination of quinolone compounds can also be carried out using N-chlorosuccinimide (NCS). google.com The reaction conditions, including the solvent and the presence of an acid, can influence the outcome of the halogenation.

Methylation: The introduction of methyl groups can be achieved through various methods. For instance, the methylation of a hydroxyl group can be performed, and the methylation of the nitrogen atom in the quinoline ring is also a common transformation. mdpi.com While specific methylation procedures for this compound are not detailed, general methods for the methylation of quinoline skeletons are applicable.

Esterification and Etherification of the 4-Hydroxyl Group

The 4-hydroxyl group of the quinolinol is a versatile handle for further derivatization through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted to an ester using various standard esterification methods. organic-chemistry.orgresearchgate.net The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for ester formation from carboxylic acids and alcohols. nih.gov This reaction proceeds under neutral conditions and is widely used in the synthesis of complex molecules. Another approach involves the reaction with acid chlorides or anhydrides in the presence of a base.

Etherification: The 4-hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). The choice of base and solvent is critical for the success of this reaction.

Nucleophilic Substitution Reactions on Chlorinated Quinoline Positions

The chlorine atom at the 8-position of the quinoline ring is susceptible to nucleophilic substitution, providing a route to a variety of derivatives. mdpi.com The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented, with the position of the chloro substituent influencing its reactivity. researchgate.netquimicaorganica.org The presence of the electron-withdrawing nitrogen atom in the quinoline ring facilitates nucleophilic attack. youtube.com

Reactions with various nucleophiles such as amines, thiols, and alkoxides can lead to the displacement of the chloro group. mdpi.comresearchgate.net For example, treatment of a chloroquinoline with an amine can yield the corresponding amino-substituted quinoline. Similarly, reaction with a thiol or thiolate can produce a thioether derivative. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, play a significant role in the outcome of these substitution reactions. researchgate.net

The following table outlines some potential nucleophilic substitution reactions on a chlorinated quinoline core:

| Nucleophile | Product Type |

| Amines (e.g., pyrrolidine) | Amino-quinolines researchgate.net |

| Thiols/Thiolates | Thioalkyl-quinolines researchgate.net |

| Alkoxides | Alkoxy-quinolines |

In-Depth Synthetic Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documentation of synthetic methodologies for the specific chemical compound this compound. Despite extensive searches for established and novel synthetic routes, detailed research findings concerning its preparation, optimization of reaction conditions, and catalyst development are not presently available in the public domain.

While general methods for the synthesis of quinoline and 4-quinolinol derivatives are well-established, such as the Conrad-Limpach and Knorr quinoline syntheses, specific examples and procedural data for the synthesis of the this compound isomer are absent. The Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, theoretically represents a plausible route. wikipedia.org This would likely require the reaction of 2-chloro-3,6-dimethylaniline with an acetoacetic ester derivative to furnish the desired 2-methyl-4-quinolinol core. However, literature detailing this specific transformation, including reaction conditions, catalysts, and yields, could not be located.

Similarly, information regarding the optimization of potential synthetic pathways or the development of novel catalytic systems to enhance the yield and purity of this compound is not described. Research on related isomers, such as 7-chloro-2,8-dimethyl-4-quinolinol, indicates that the synthesis typically involves the cyclization of a corresponding substituted phenylamino (B1219803) butenoic acid ester. While this suggests a potential strategy, its direct application and success in producing this compound have not been reported.

Due to the absence of specific research findings, the creation of a detailed article focusing on the optimization and novel synthetic approaches for this compound, as per the requested outline, cannot be fulfilled at this time. The lack of published data prevents a scientifically accurate and informative discussion on yield enhancement strategies and catalyst development for this particular compound.

Further research and publication in the field of heterocyclic chemistry would be necessary to provide the specific data required for a thorough analysis of the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 8 Chloro 2,7 Dimethyl 4 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental or predicted data for the NMR analysis of 8-chloro-2,7-dimethyl-4-quinolinol could be located. This includes:

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Specific chemical shifts (δ) and coupling constants (J) for the protons within the this compound structure are not documented in available literature.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Confirmation

Information on the chemical shifts of the carbon atoms that form the backbone of this compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Resolution

There are no published studies detailing the use of two-dimensional NMR techniques to confirm the connectivity and spatial relationships of atoms within the this compound molecule.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Detailed mass spectrometry data, which is crucial for confirming the molecular formula and understanding the fragmentation behavior of the compound, could not be found.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data is available to provide an exact mass measurement for this compound, which would serve to verify its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There are no accessible ESI-MS spectra to illustrate the ionization and fragmentation patterns of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and their local chemical environment.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups and bond vibrations.

For a compound like this compound, several characteristic vibrational bands are expected. The presence of the hydroxyl (-OH) group at the 4-position is anticipated to give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The C-O stretching vibration associated with the phenolic hydroxyl group would likely appear in the 1200-1300 cm⁻¹ range.

The quinoline (B57606) ring system itself will exhibit a series of complex vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1450-1650 cm⁻¹ region. The substitution pattern on the ring, including the chloro and dimethyl groups, will influence the exact positions and intensities of these bands. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

In a study of the closely related compound, 5-chloro-8-hydroxyquinaldine, the FT-IR spectrum showed characteristic peaks that support these expectations.

Table 1: Selected FT-IR Vibrational Frequencies for a Related Compound, 5-Chloro-8-hydroxyquinaldine

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H Stretching |

| ~1600 | C=C/C=N Stretching |

| ~1280 | C-O Stretching |

| ~750 | C-Cl Stretching |

This data is for a structurally similar compound and is used here for illustrative purposes.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations. The symmetric breathing modes of the quinoline ring system would be particularly prominent. The C-CH₃ stretching and bending vibrations from the dimethyl substituents would also be observable. While O-H stretching can be weak in Raman spectra, the C-Cl stretching vibration should be readily identifiable.

Experimental Raman data for the analogous compound 7-Chloro-2-methylquinoline shows characteristic bands for the quinoline ring system and the C-Cl bond.

Table 2: Selected Raman Shifts for a Related Compound, 7-Chloro-2-methylquinoline

| Raman Shift (cm⁻¹) | Assignment |

| ~1580 | Quinoline Ring Stretching |

| ~1380 | Quinoline Ring Breathing |

| ~700 | C-Cl Stretching |

This data is for a structurally similar compound and is used here for illustrative purposes.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, primarily UV-Vis spectroscopy, provides insights into the conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the quinoline ring system. Substituted quinolines typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the bicyclic aromatic system, along with the influence of the hydroxyl, chloro, and methyl substituents, will determine the position and intensity of these absorption maxima (λ_max).

The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline. The chloro and methyl groups will also modulate the electronic transitions. In a study on 5-chloro-8-hydroxyquinaldine in methanol, characteristic absorption bands were observed that are indicative of the electronic structure of such quinolinol systems.

Table 3: UV-Vis Absorption Maxima for a Related Compound, 5-Chloro-8-hydroxyquinaldine in Methanol

| λ_max (nm) | Transition Type |

| ~250 | π → π |

| ~320 | n → π |

This data is for a structurally similar compound and is used here for illustrative purposes. The exact λ_max values for this compound may vary.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its solid-state architecture. For instance, the crystal structure of 8-Chloro-2-methylquinoline has been determined. It reveals the planar nature of the quinoline ring system and how the molecules pack in the crystal lattice.

Table 4: Illustrative Crystallographic Parameters from a Related Compound, 4-Chloro-2,5-dimethylquinoline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.95 |

| b (Å) | 15.34 |

| c (Å) | 7.68 |

| β (°) | 94.75 |

| Volume (ų) | 936.1 |

| Z | 4 |

This data is for a structurally similar compound, 4-Chloro-2,5-dimethylquinoline, and serves to illustrate the type of information obtained from an SC-XRD experiment.

Computational Chemistry and Theoretical Investigations of 8 Chloro 2,7 Dimethyl 4 Quinolinol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Comprehensive DFT studies, which would provide foundational data on the molecule's quantum chemical properties, appear to be absent for 8-chloro-2,7-dimethyl-4-quinolinol. Such studies on related quinoline (B57606) compounds are common, but the precise substitution pattern of a chloro group at the 8-position, methyl groups at the 2- and 7-positions, and a hydroxyl group at the 4-position creates a unique electronic and steric environment. The following specific areas of DFT analysis lack published data for this compound:

Optimization of Molecular Conformations and Bond Parameters

There is no available research detailing the optimized molecular geometry, bond lengths, and bond angles of this compound calculated through DFT methods. This information is crucial for understanding the molecule's fundamental structure and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. Research on other 8-chloro-quinolone compounds suggests that the presence of a chlorine atom at the C8 position can decrease the HOMO-LUMO energy gap, but specific energy values and orbital distribution maps for this compound are not documented. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. This analysis is vital for predicting how the molecule will interact with other chemical species. For this compound, no such mapping studies have been published.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. Detailed NBO studies for this specific quinolinol derivative are not found in the reviewed literature.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This is a cornerstone of modern drug discovery.

Prediction of Binding Modes and Interaction Energies with Receptor Sites

There is a lack of published molecular docking studies investigating the binding affinity and interaction patterns of this compound with any specific biological receptors. While studies on other quinoline derivatives have explored their potential as inhibitors for various enzymes, this specific compound has not been the subject of such in-silico screening according to available data.

Identification of Key Amino Acid Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Theoretical studies on quinoline derivatives, particularly those with a hydroxyl group, highlight their potential to form specific and crucial interactions within the active sites of biological targets. While direct studies on this compound are not extensively detailed in the available literature, analysis of structurally related 8-hydroxyquinoline-amino acid hybrids provides significant insight into the probable binding modes.

Research involving hybrids of 5-chloro-8-hydroxyquinoline (B194070) with amino acids such as D-proline and D-homoproline reveals the importance of the quinoline scaffold in molecular recognition. nih.gov In these complexes, intramolecular hydrogen bonding has been observed, for instance, between a protonated proline nitrogen and a coordinated oxygen atom, which helps to stabilize the entire ligand structure. nih.gov This suggests that the nitrogen atom within the quinoline ring and the hydroxyl group of this compound are key functional groups capable of acting as hydrogen bond acceptors and donors, respectively.

The interactions are not limited to hydrogen bonds. The aromatic rings of the quinoline structure are critical for establishing hydrophobic and π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. Crystal structure analysis of related compounds, such as quinolin-8-yl 4-chlorobenzoate, confirms the presence of π-π interactions that are crucial for building the crystal structure. mdpi.com The methyl groups at the 2 and 7 positions and the chloro group at the 8 position of the target molecule would further contribute to hydrophobic and van der Waals interactions, enhancing binding affinity and specificity. The specific orientation and stability of the molecule within a binding site would be governed by the sum of these interactions.

| Interaction Type | Potential Participating Groups on Compound | Likely Interacting Amino Acid Residues |

| Hydrogen Bonding | 4-Quinolinol (-OH), Quinoline Nitrogen (N) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Dimethyl groups (-CH3), Benzene (B151609) ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Quinoline aromatic system | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | 8-Chloro group (-Cl) | Electron-rich atoms (e.g., backbone carbonyls) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are fundamental computational tools used to correlate the structural or property-based features of a series of compounds with their biological activity or physicochemical properties. This approach is instrumental in medicinal chemistry for designing more potent and targeted therapeutic agents.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

For quinoline derivatives, QSAR models have been successfully developed to predict their antimicrobial and antiviral activities. researchgate.netnih.gov These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors. The goal is to create a statistically significant mathematical equation that can predict the activity of new, untested compounds based solely on their computed structural features.

A typical QSAR study on chloro-derivatives of 8-hydroxyquinoline (B1678124), a compound class structurally related to this compound, would involve calculating various descriptors. researchgate.net These descriptors quantify different aspects of the molecule's structure and properties.

Common Molecular Descriptors Used in QSAR Models for Quinoline Derivatives:

| Descriptor Category | Specific Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole Moment | Chemical reactivity, electron-donating/accepting ability |

| Topological | Wiener Index, Balaban Index | Molecular size, shape, and branching |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Membrane permeability, transport characteristics |

| Steric/3D | Molecular Volume, Surface Area | Molecular dimensions and shape |

By analyzing these descriptors, researchers can identify which molecular features are most influential for a desired biological effect. For instance, studies on substituted 8-hydroxy-N-phenylquinoline-2-carboxamides found that lipophilicity and electronic properties were key parameters determining antiviral activity. nih.gov A predictive QSAR model for this compound could be developed using similar principles to forecast its potential efficacy against various biological targets, thereby guiding synthetic efforts toward more active analogues.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a powerful method to investigate the dynamic behavior of a ligand when bound to its biological target over time. While QSAR models provide static correlations, MD simulations can reveal the stability of the ligand-receptor complex, conformational changes, and the persistence of key intermolecular interactions.

For a compound like this compound, an MD simulation would typically be performed after an initial docking pose is predicted. The simulation would place the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) and calculate the atomic movements over a period of nanoseconds or even microseconds.

The primary goals of such a simulation would be:

Assess Binding Stability: To determine if the ligand remains stably bound within the active site or if it dissociates. This is often measured by the root-mean-square deviation (RMSD) of the ligand's position over time.

Analyze Interaction Persistence: To monitor the hydrogen bonds and hydrophobic contacts identified in docking studies. MD simulations can show whether these interactions are stable and persistent or transient.

Observe Conformational Changes: To see how the protein and the ligand adapt to each other's presence. The binding of the ligand might induce conformational changes in the protein that are critical for its function or inhibition.

Computational studies on related quinoline compounds have utilized similar theoretical methods to understand their stability and reactivity, often calculating frontier molecular orbital energies (HOMO and LUMO) to provide insights into their chemical behavior. mdpi.comresearchgate.net An MD simulation for this compound would be a logical next step to validate docking results and provide a more dynamic and realistic picture of its interaction with a target protein.

In Silico ADMET Predictions for Ligand Prioritization

Before committing to expensive and time-consuming synthesis and in vitro testing, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. These predictions help to prioritize lead candidates by flagging compounds that are likely to have poor pharmacokinetic profiles or toxicity issues.

For this compound, a variety of computational models and software can be used to predict its ADMET properties based on its structure. These predictions are often based on large datasets of known drugs and chemicals. Information from public databases on structurally similar compounds like 5-chloro-8-hydroxyquinoline can provide a baseline for expected properties. nih.gov

Table of Predicted ADMET Properties and Their Significance:

| Property | Predicted Value (Example for Analogs) | Significance in Drug Development |

| Lipophilicity (XLogP3) | ~2.9 nih.gov | Affects absorption, membrane permeability, and protein binding. Values between 1-3 are often considered favorable. |

| Molecular Weight | ~179.6 g/mol (for C9H6ClNO) nih.govnih.gov | Influences diffusion and transport. Lower molecular weights (<500 g/mol ) are generally preferred for oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Donors/Acceptors | 1 Donor, 2 Acceptors | Key for solubility and target binding. Governed by Lipinski's rules for drug-likeness. |

| Aqueous Solubility | Predicted Low to Moderate | Crucial for absorption and formulation. Poor solubility can be a major hurdle. |

| CYP450 Inhibition | Predicted Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions, as Cytochrome P450 enzymes are key for drug metabolism. |

| hERG Inhibition | Predicted Blocker/Non-blocker | Assesses risk of cardiotoxicity, a major reason for drug failure. |

| Mutagenicity (Ames Test) | Predicted Positive/Negative | Screens for potential to cause DNA mutations, a key indicator of carcinogenicity. |

By generating an in silico ADMET profile for this compound, researchers can preemptively identify potential liabilities. For example, if the compound is predicted to be a potent hERG blocker or a substrate for rapid metabolic enzymes, it might be deprioritized in favor of other candidates with a more promising safety and pharmacokinetic profile. This process of early-stage computational screening is essential for efficient ligand prioritization.

Design, Synthesis, and Structure Activity Relationship Sar Studies of 8 Chloro 2,7 Dimethyl 4 Quinolinol Analogues

Rational Design Principles for Novel Quinolinol Derivatives

The rational design of new quinolinol derivatives is a strategic process that builds upon existing knowledge of the quinoline (B57606) pharmacophore. The quinoline ring system is a versatile and privileged scaffold found in numerous bioactive natural products and synthetic drugs. uni-plovdiv.bg The design process for analogues of 8-chloro-2,7-dimethyl-4-quinolinol typically begins by identifying the core molecular framework responsible for a desired biological effect.

Key design principles involve:

Pharmacophore Identification: The first step is to determine the essential structural features (the pharmacophore) required for biological activity. For quinolinols, this often includes the heterocyclic nitrogen, the hydroxyl group at position 4 (or its keto tautomer), and the specific substitution pattern on the carbocyclic and heterocyclic rings.

Bioisosteric Replacement: Substituents are systematically replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, a methyl group might be replaced with an ethyl group or a halogen to probe the steric and electronic requirements of the target binding site.

Modulation of Physicochemical Properties: Design strategies frequently target the modification of properties like lipophilicity (logP), electronic character, and hydrogen bonding capacity. The introduction of a chloro group at C-8 and methyl groups at C-2 and C-7 in the parent compound significantly influences these properties. Analogues are designed to fine-tune these characteristics to enhance cell permeability, target affinity, or metabolic stability. For instance, the lipophilicity of 8-hydroxyquinoline (B1678124) derivatives is known to increase with the presence of halogen substituents. mdpi.com

Structure-Based Design: When the 3D structure of the biological target is known, computational methods such as molecular docking can be employed. This allows for the design of analogues that are predicted to fit optimally into the target's binding pocket, maximizing favorable interactions and improving potency and selectivity.

Synthetic Strategies for Analogues with Modified Substituent Patterns

The synthesis of this compound analogues with varied substituent patterns relies on a combination of classical quinoline syntheses and modern cross-coupling methodologies. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Several foundational methods for constructing the quinoline core are frequently adapted:

Combes Quinoline Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. It is a versatile approach for producing various substituted quinolines.

Conrad-Limpach-Knorr Synthesis: This strategy involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-quinolinols (at lower temperatures) or 2-quinolinones (at higher temperatures). The reaction of 3-chloro-2-methylaniline (B42847) with ethyl acetoacetate (B1235776) is a viable route toward the core structure of 7-chloro-2,8-dimethyl-4-quinolinol. chemicalbook.com

Friedländer Annulation: This is a widely used reaction involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method offers high regioselectivity. mdpi.com

Modern synthetic techniques have expanded the ability to create diverse analogues:

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, alkyl, or amino substituents onto a pre-formed quinoline ring, often starting from a halogenated quinoline precursor. mdpi.com

C-H Activation: Direct functionalization of C-H bonds on the quinoline nucleus represents an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials like halo- or boro-substituted quinolines. mdpi.comresearchgate.net

A general approach for synthesizing 2-alkyl-4-quinolones involves using β-keto amides as common precursors. uni-plovdiv.bg For specific modifications, such as creating 8-chloro analogues, a multi-step synthesis can be employed, starting from a suitable precursor like 2-chloro-8-hydroxyquinoline. researchgate.netbsu.edu

Table 1: Synthetic Strategies for Quinolinol Analogues

| Strategy | Description | Key Reactants | Typical Products | Reference |

|---|---|---|---|---|

| Conrad-Limpach-Knorr | Cyclocondensation reaction. | Anilines, β-ketoesters | 4-Quinolinols, 2-Quinolinones | chemicalbook.com |

| Friedländer Annulation | Condensation followed by cyclodehydration. | 2-Aminoaryl aldehydes/ketones, α-methylene carbonyls | Substituted Quinolines | mdpi.com |

| Palladium-Catalyzed Coupling | Carbon-carbon or carbon-heteroatom bond formation. | Halogenated quinolines, Boronic acids/amines/alkynes | Aryl-, amino-, or alkynyl-substituted quinolines | mdpi.com |

| Vilsmeier-Haack Reaction | Formylation of activated aromatic rings. | Acetanilides, Phosphorus oxychloride, DMF | 2-Chloro-3-formylquinolines | nih.gov |

| C-H Activation/Functionalization | Direct introduction of substituents at C-H bonds. | Quinoline N-oxides, Aryl boronic acids | Arylated quinolines | researchgate.net |

Impact of Substituent Position and Electronic Nature on Molecular Interactions

The structure-activity relationship (SAR) of quinolinol analogues is highly dependent on the position and electronic properties of substituents on the quinoline ring. These modifications directly influence the molecule's ability to engage in crucial molecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with its biological target.

Position 2: Substituents at the C-2 position can significantly impact activity. In many cases, small alkyl groups like methyl are favorable. For some biological targets, replacing the C-2 methyl group with other functionalities, such as an ester, can be achieved via specific annulation reactions. organic-chemistry.org The nature of the C-2 substituent can also influence antibacterial activity. uni-plovdiv.bg

Position 4: The 4-quinolinol moiety is often critical for activity, existing in tautomeric equilibrium with the 4-quinolone form. This group can act as both a hydrogen bond donor and acceptor, making it a key interaction point.

Positions 5, 6, and 7: These positions on the carbocyclic ring are common sites for modification to tune lipophilicity and electronic distribution.

A chloro group, as seen at position 8 in the parent compound, is strongly electron-withdrawing and increases lipophilicity. Halogen atoms at positions like 6 or 7 are often explored in SAR studies. mdpi.com For example, in some anticancer quinolin-4-ones, a fluorine atom at position 6 was found to be optimal, and the substituent at C-7 was crucial for direct interaction with the biological target. mdpi.com

A methyl group, as seen at position 7, is a weak electron-donating group that adds steric bulk and increases lipophilicity.

The electronic effect of a substituent can be profound. Electron-withdrawing groups like halogens or nitro groups decrease the electron density of the aromatic system, while electron-donating groups like alkyl or alkoxy groups increase it. This modulation affects the pKa of the molecule and the strength of potential hydrogen bonds and other non-covalent interactions. researchgate.netrsc.org

Table 2: Influence of Substituents on Quinolinol Properties

| Position | Substituent Type | Example | Effect on Electronic Nature | Impact on Molecular Interactions | Reference |

|---|---|---|---|---|---|

| C-2 | Electron Donating (Alkyl) | -CH₃ | Weakly electron-donating | Can enhance hydrophobic interactions; may be optimal for steric fit. | uni-plovdiv.bgmdpi.com |

| C-6 / C-7 | Electron Withdrawing (Halogen) | -Cl, -F | Strongly electron-withdrawing; increases lipophilicity | Alters ring polarity; can form halogen bonds; often enhances activity. | mdpi.commdpi.com |

| C-7 | Electron Donating (Alkyl) | -CH₃ | Weakly electron-donating; increases lipophilicity | Fills hydrophobic pockets; provides steric influence. | chemicalbook.com |

| C-8 | Electron Withdrawing (Halogen) | -Cl | Strongly electron-withdrawing | Influences nitrogen basicity and metal chelation; alters π-system electronics. | nih.gov |

| C-8 | Hydroxyl | -OH | Electron-donating (resonance); electron-withdrawing (induction) | Key for hydrogen bonding and metal chelation. | nih.govresearchgate.net |

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of a quinolinol analogue is a critical determinant of its biological activity. While the fused quinoline ring system is largely planar, the orientation of its substituents can significantly affect how the molecule presents itself to a biological target.

Conformational analysis focuses on:

Torsional Angles: The rotation around single bonds connecting substituents to the quinoline ring (e.g., a C-C bond for a C2-ethyl group or a C-O bond for an 8-methoxy group) defines the molecule's accessible conformations. The energetically preferred conformation is the one that will predominate and be available for binding.

Planarity and Steric Hindrance: The planarity of the quinoline core is essential for effective π-π stacking interactions with aromatic residues in a protein binding site. Bulky substituents, particularly at positions like C-8, can cause steric clashes that may force the ring system or other substituents out of an optimal planar arrangement. It is often believed that the substituent at position 3 should be coplanar with the quinoline ring for certain activities. mdpi.com

Computational chemistry, using methods like Density Functional Theory (DFT), is a valuable tool for studying the conformational preferences of these molecules. nih.gov By calculating the relative energies of different conformers, researchers can predict the most stable 3D structure and understand how substituent changes might alter this shape, thereby influencing its recognition by a biological receptor. For instance, substitution at a position alpha to a hydroxyl or amino group can significantly reinforce or weaken intramolecular hydrogen bonds, altering the molecule's preferred conformation. mdpi.com

Mechanistic Studies of 8 Chloro 2,7 Dimethyl 4 Quinolinol S Biological Activities in Vitro and Cellular

Exploration of Molecular Targets and Pathways

The biological activities of 8-chloro-2,7-dimethyl-4-quinolinol are underpinned by its interactions with various molecular targets and pathways. These interactions, explored through in vitro and cellular studies, reveal a multifaceted mechanism of action that includes enzyme inhibition, binding to cellular macromolecules, and interference with nucleic acids.

Enzyme Inhibition Studies

Carbonic Anhydrase: The 8-quinoline-sulfonyl moiety, a related structural feature to this compound, has been incorporated into sulfonamides to create water-soluble carbonic anhydrase (CA) inhibitors. These compounds have shown efficient inhibition against CA isozymes I, II, and IV. nih.gov Particularly strong inhibition was observed against CA II, an isozyme crucial for aqueous humor secretion in the eye. nih.gov This highlights the potential of the quinoline (B57606) scaffold in designing potent CA inhibitors. Some of these derivatives have demonstrated significant and long-lasting intraocular pressure-lowering effects in animal models. nih.gov In fact, a dorzolamide (B1670892) derivative incorporating the 8-quinoline-sulfonyl moiety was found to be a strong CA II inhibitor and more effective at lowering intraocular pressure than the parent drug. nih.gov

HIV-1 Integrase: The 4-hydroxyquinoline (B1666331) scaffold is a key feature in various compounds with anti-HIV activity. nih.gov Derivatives of 8-methyl-4-oxo-1,4-dihydroquinoline have been designed and synthesized as potential anti-HIV agents. nih.gov One such derivative, possessing a 4-fluorobenzoyl group, demonstrated the most potent activity with a half-maximal effective concentration (EC₅₀) of 75 µM. nih.gov Docking studies suggest that these compounds bind to the HIV integrase active site in a manner similar to known inhibitors. nih.gov

DT-Diaphorase (NQO1): Derivatives of 6,7-dichloro-5,8-quinolinedione have been shown to be good substrates for the NQO1 enzyme. mdpi.com The NQO1 enzyme is highly expressed in many solid tumors and catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.commdpi.com This activation by NQO1 is a key aspect of the biological activity of these quinoline derivatives. mdpi.com

Kinases: The 4-anilinoquinazoline (B1210976) structure, which shares similarities with the quinoline core, is a well-known scaffold for kinase inhibitors targeting receptors like VEGFR-2, EGFR, and HER2. nih.gov This suggests that quinoline derivatives could also possess kinase inhibitory activity, a common mechanism for anticancer agents.

Interactions with Cellular Proteins and Macromolecules

The interaction of quinoline derivatives with cellular proteins is a significant aspect of their biological effects. For instance, 5-amino-8-hydroxyquinoline has been shown to interact with bovine serum albumin (BSA), a model for serum proteins, through complex formation. nih.gov This interaction, primarily driven by hydrogen bonding and electrostatic forces, perturbs the protein's structure. nih.gov Molecular docking and dynamics simulations suggest that the compound binds within a cleft between subdomains IIA and IIIA of BSA. nih.gov This binding to serum albumin indicates that it can act as a reservoir and transporter for such compounds in the circulatory system. nih.gov

Nucleic Acid (DNA/RNA) Binding Mechanisms

The biological activity of some halogenated 8-hydroxyquinolines has been linked to their ability to interfere with nucleic acid synthesis. For example, the inhibition of RNA-dependent DNA polymerase of the respiratory syncytial virus by these compounds is proposed to occur through the chelation of copper. nih.gov Furthermore, they have been found to inhibit RNA synthesis by chelating divalent cations such as Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov

Intracellular Mechanisms Affecting Cellular Processes

The influence of quinoline derivatives extends to fundamental cellular processes, including the induction of apoptosis and modulation of the cell cycle, which are critical in their anticancer effects.

For instance, certain acrylamide–PABA hybrids featuring a quinoline moiety have been shown to induce apoptosis in breast cancer cells (MCF-7). researchgate.net This is achieved by increasing the expression of pro-apoptotic markers like p53 and Bax, while potentially affecting the levels of the anti-apoptotic protein Bcl-2 and caspase 9. researchgate.net

Furthermore, some quinoline derivatives can arrest the cell cycle at different phases. A novel, selective Cdc25 inhibitor, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284), has been found to arrest synchronized cells in both the G1 and G2/M phases. nih.gov This compound directly binds to the active site of the Cdc25A catalytic domain, blocking the dephosphorylation and activation of Cdk2 and Cdk1, which are crucial for cell cycle progression. nih.gov Other natural compounds with different core structures, like quercetin-3-methyl ether, have also been observed to cause a G2/M block in breast cancer cells. nih.gov

Metal Ion Chelation and Its Role in Biological Activity

A prominent feature of 8-hydroxyquinoline (B1678124) and its derivatives is their ability to chelate metal ions, a property that is central to many of their biological activities. researchgate.netnih.gov Metal ions are essential for numerous biological processes, and their imbalance can lead to various diseases. researchgate.netnih.gov The 8-hydroxyquinoline scaffold is particularly adept at forming stable complexes with divalent metal ions. nih.govgoogle.com

This chelating ability is implicated in the anticancer effects of these compounds. researchgate.netnih.gov For example, the anticancer activity of clioquinol (B1669181) is linked to its ability to chelate copper and zinc ions. researchgate.net As a copper chelator, it exhibits selective anti-angiogenesis activity in various cancers. researchgate.net The antitumor effect of clioquinol is also associated with its ability to inhibit proteasomes, an action that is mediated through its ionophore properties, allowing it to transport metal ions across biological membranes. researchgate.net

The antimicrobial action of halogenated 8-hydroxyquinolines is also thought to be related to their chelating properties, potentially by depriving microbes of essential iron. nih.gov However, the mechanism may be more intricate, as the metal complexes themselves, rather than the free compounds, might be the active antibacterial agents. nih.gov In the context of cancer therapy, the use of metal-chelating agents to control copper levels in the body is a promising strategy. nih.gov

Redox Modulation and Reactive Oxygen Species (ROS) Generation

The biological activity of quinoline derivatives can also involve the modulation of the cellular redox environment and the generation of reactive oxygen species (ROS). For instance, dicoumarol, a known inhibitor of DT-diaphorase (NQO1), is recognized to induce oxidative stress in cells. mdpi.com Given that some quinoline derivatives are substrates for NQO1, they may also participate in redox cycling, potentially leading to the generation of ROS. This can contribute to their cytotoxic effects on cancer cells.

In Vitro Studies on Antimicrobial and Antifungal Activity Mechanisms of 8-Hydroxyquinoline Derivatives

While direct mechanistic studies on the biological activities of this compound are not extensively available in peer-reviewed literature, the broader class of 8-hydroxyquinoline (quinolinol) derivatives, to which it belongs, has been the subject of numerous in vitro investigations. These studies provide significant insights into the potential antimicrobial and antifungal mechanisms of this class of compounds. The structure-activity relationship (SAR) studies often highlight how substitutions on the quinoline ring, such as chloro and methyl groups, can modulate the biological efficacy. researchgate.netresearchgate.net

The antimicrobial action of 8-hydroxyquinoline derivatives is frequently linked to their ability to chelate metal ions, which are essential for microbial enzyme function. rroij.com However, research also points towards more complex and varied mechanisms, including the disruption of the fungal cell wall and cytoplasmic membrane, which can differ based on the specific substitutions on the quinoline core. nih.govresearchgate.net

Antimicrobial Activity Research Findings

In vitro studies have demonstrated that various 8-hydroxyquinoline derivatives exhibit potent activity against a range of bacterial pathogens. The substitution pattern on the quinoline nucleus is critical in determining the spectrum and potency of antibacterial action. For instance, a chloro group at position 5 and/or 7 has been shown to enhance antibacterial effects. researchgate.netbepls.com

Research on related compounds has provided specific data on their efficacy. For example, cloxyquin (5-chloro-8-hydroxyquinoline) has shown strong activity against Listeria monocytogenes and Plesiomonas shigelloides. researchgate.net Dihalogenated derivatives such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) have demonstrated excellent potency against gonococcal pathogens. researchgate.net Studies also indicate that a halogen at the C-8 position can improve activity against anaerobic bacteria. researchgate.net

The tables below summarize the Minimum Inhibitory Concentration (MIC) values for several 8-hydroxyquinoline derivatives against various bacterial strains, as reported in the literature.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Clioquinol | Neisseria gonorrhoeae | 0.03 - 0.06 | researchgate.net |

| 5,7-dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.09 - 0.18 | researchgate.net |

| Cloxyquin | Listeria monocytogenes | ~1.0 | researchgate.net |

| Cloxyquin | Plesiomonas shigelloides | ~2.0 | researchgate.net |

| 8-hydroxyquinoline | Staphylococcus aureus | ≤6.90 - 110.20 (μM) | bepls.com |

| Cloxyquin | Staphylococcus aureus | ≤5.58 - 44.55 (μM) | bepls.com |

Note: MIC values are presented as reported in the source material. Conversion between μM and μg/mL depends on the molecular weight of the specific compound.

Antifungal Activity Research Findings

The antifungal mechanisms of 8-hydroxyquinoline derivatives are multifaceted. Studies on clioquinol suggest that it acts by damaging the fungal cell wall. nih.govresearchgate.net This was supported by sorbitol protection assays and scanning electron microscopy, which revealed morphological changes in fungal cells treated with the compound. nih.gov In contrast, other derivatives, particularly those with a sulfonic acid group, appear to compromise the integrity of the cytoplasmic membrane, leading to cellular leakage. nih.govresearchgate.net This indicates that the specific substituents on the 8-hydroxyquinoline scaffold can lead to different primary antifungal mechanisms. nih.gov

Derivatives of 8-hydroxyquinoline have shown broad-spectrum antifungal activity. For instance, clioquinol has been effective against various species of Candida, Microsporum, and Trichophyton. oup.com The introduction of different functional groups can enhance this activity; for example, adding dimethoxy groups to a pyrimidinyl ring attached at the 7-position appears promising against dermatophytes and Candida albicans. rsc.org

The following table presents in vitro antifungal activity for representative 8-hydroxyquinoline compounds.

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| Clioquinol | Candida spp. | 0.031 - 2 | oup.com |

| Clioquinol | Microsporum spp. | 0.031 - 2 | oup.com |

| Clioquinol | Trichophyton spp. | 0.031 - 2 | oup.com |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1 - 512 | oup.com |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2 - 1024 | oup.com |

| Derivative 5h | Candida albicans | 4 | rsc.org |

| Derivative 5h | Dermatophytes | 4 | rsc.org |

*Derivative 5h is a specific synthetic derivative of clioquinol with a modified 7-position as described in the cited research. rsc.org

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions like the Gould-Jacobs, Conrad-Limpach, and Doebner-von Miller syntheses. tandfonline.comnih.gov However, these methods often require harsh conditions, long reaction times, and can generate significant chemical waste. nih.govresearchgate.net Future research on 8-chloro-2,7-dimethyl-4-quinolinol should focus on developing more efficient, sustainable, and versatile synthetic routes.

Modern Catalytic and Reaction Technologies:

Microwave-Assisted Synthesis (MAS): This technique has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing yields, and lowering energy consumption. benthamdirect.comnih.gov Applying microwave irradiation to the cyclization steps in the synthesis of the target quinolinol could offer a cleaner and more rapid production method compared to conventional heating. tandfonline.comfrontiersin.org For instance, microwave-assisted multicomponent reactions have proven highly effective for generating complex quinoline-based structures in minutes rather than hours. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and simplified scalability. ethernet.edu.etsci-hub.se This technology is a paradigm shift from traditional batch processing and is particularly advantageous for multi-step syntheses. durham.ac.ukuc.pt A flow-based approach to synthesizing this compound could enable higher throughput and reproducibility, which is critical for generating compound libraries for biological screening.

Novel Catalytic Systems: Exploration of new catalysts, such as N-heterocyclic carbenes (NHCs) or palladium-catalyzed carbonylation reactions, could unlock new pathways to the quinolin-4-one core structure. mdpi.com These modern catalytic methods often provide higher yields and greater functional group tolerance than traditional acid-catalyzed cyclizations. organic-chemistry.org

Multi-Targeted Ligand Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. A promising therapeutic strategy is the design of single molecules that can interact with several biological targets simultaneously. nih.gov The quinoline scaffold is well-suited for this approach. nih.gov

Future work on this compound should explore its potential as a framework for multi-target agents. The specific substitution pattern—a chloro group at C8 and methyl groups at C2 and C7—could be strategically modified to incorporate pharmacophores known to interact with different targets. For example, by appending moieties known to inhibit protein kinases, topoisomerases, or drug efflux pumps, derivatives of this compound could be designed to combat cancer through synergistic mechanisms. nih.govmdpi.com This approach aims to enhance therapeutic efficacy and reduce the likelihood of drug resistance. mdpi.com

Integration of Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable in modern drug discovery for predicting molecular properties and biological activity, thereby reducing the time and cost of preclinical development. mdpi.com

Key Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of compounds with their biological activity. nih.gov By developing QSAR models for a series of analogs of this compound, researchers can identify key structural features (e.g., electronic properties, steric bulk) that govern its potential therapeutic effects. mdpi.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking simulations can be used to screen this compound against various known biological targets, such as protein kinases, DNA topoisomerase, or viral enzymes. nih.gov This can help prioritize experimental testing and suggest structural modifications to improve binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and interaction energies. nih.gov

These computational tools can guide the rational design of more potent and selective derivatives of this compound.

Exploration of Novel Biological Pathways and Molecular Targets

The quinoline nucleus is associated with a vast array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects. researchgate.netrsc.org While many quinoline-based drugs target well-established pathways, there is significant potential to uncover novel mechanisms of action.

A functional proteomics approach could be used to identify previously unknown protein targets of this compound. For example, studies on other quinoline drugs have identified proteins like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets, opening new avenues for understanding their therapeutic effects. drugbank.com Furthermore, recent research has shown that some quinolinol derivatives can act as activators of TEAD-dependent transcription, a pathway involved in tissue regeneration and wound healing, by binding to a novel pocket on the TEAD protein. nih.gov Investigating whether this compound can modulate such emerging pathways could lead to first-in-class therapeutic agents.

Potential for Derivatization Towards Specific Biological Applications

The core structure of this compound is a versatile template for chemical modification (derivatization) to fine-tune its properties for specific applications. The hydroxyl group at the C4 position and the aromatic ring system are key sites for such modifications.

| Derivatization Site | Potential Modification | Targeted Application | Supporting Principle |

| C4-Hydroxyl Group | Esterification, Etherification | Prodrug design, improved bioavailability | Modifying polarity and metabolic stability. |

| Quinoline Nitrogen | N-alkylation | Altering solubility and target interaction | Introducing charged or bulky groups can modulate pharmacokinetics. organic-chemistry.org |

| Aromatic Ring | Introduction of further substituents (e.g., amino, nitro groups) | Enhanced target-specific interactions, SAR studies | Systematic modification allows for mapping structure-activity relationships. ucsf.edumdpi.com |

| Entire Molecule | Conjugation with other bioactive molecules (e.g., amino acids, ferrocene) | Creation of hybrid drugs with dual action or improved targeting | Combining pharmacophores can lead to synergistic effects or novel mechanisms. mdpi.comresearchgate.net |

| C4-Hydroxyl Group | Conversion to 4-aminoquinoline (B48711) | Antimalarial drug development | The 4-aminoquinoline scaffold is a classic antimalarial pharmacophore. ucsf.edu |

For example, 2-hydrazinoquinoline (B107646) has been successfully used as a derivatizing agent to react with carboxylic acids, aldehydes, and ketones for analysis in biological samples, highlighting the reactivity of the quinoline core for creating new chemical entities. nih.gov Similarly, chiral derivatizing reagents based on the quinoline structure have been developed for separating enantiomers, a critical process in drug development. researchgate.net Such strategies could be applied to this compound to create probes for biochemical assays or to develop new analytical methods.

Green Chemistry Approaches in Quinolinol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govijpsjournal.com Traditional quinoline syntheses are often criticized for their environmental footprint. tandfonline.comtandfonline.com

Future synthetic work on this compound should prioritize green methodologies:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, ionic liquids, or deep eutectic solvents (DESs) can significantly reduce the environmental impact of the synthesis. tandfonline.comijpsjournal.com

Catalyst-Free or Recyclable Catalysts: Designing reactions that proceed without a catalyst or that use recyclable heterogeneous catalysts (e.g., titania nanoparticles) aligns with green chemistry principles by reducing waste and cost. tandfonline.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient. tandfonline.com Developing an MCR for this compound would be a significant step towards a more sustainable synthesis.

By embracing these advanced and sustainable approaches, the scientific community can fully explore the therapeutic and technological potential of this compound, paving the way for novel applications in medicine and beyond.

Q & A

Basic Questions

Q. What are the established synthetic routes for 8-chloro-2,7-dimethyl-4-quinolinol, and what key reaction parameters influence yield?

- Methodological Answer : Two primary approaches are used:

- Conrad-Limpach synthesis : Reacting substituted aniline derivatives (e.g., m-chloroaniline) with ethyl ethoxymethylenemalonate under reflux conditions, followed by cyclization and chlorination .

- Ring-closing metathesis (RCM) : Employing Grubbs catalysts to form the quinoline core, followed by functionalization of substituents .

- Critical parameters include temperature (50–100°C), catalyst choice (e.g., palladium for cross-coupling), and reaction time (monitored via TLC/HPLC). Prolonged heating may lead to decomposition, reducing yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Methyl groups at δ 2.34 (singlet, 3H) and δ 2.81 (singlet, 3H) confirm substitution patterns. Aromatic protons appear as distinct singlets (δ 7.92–7.99) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 212.0481) with an error margin <5 ppm .

- X-ray crystallography : Refinement via SHELXL resolves bond lengths/angles and confirms stereochemistry. Anisotropic displacement parameters should be analyzed for thermal motion .

Q. How can researchers assess the purity of this compound using HPLC?

- Methodological Answer :

- Column : Reverse-phase C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm. Calibrate with a certified reference standard; purity >98% is acceptable for most studies. Retention time variability >±0.5% indicates impurities .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (X-ray) structural data for this compound be resolved?

- Methodological Answer :

- Cross-validate using 2D NMR (COSY, HSQC) to confirm proton-proton correlations.

- Refine X-ray data with SHELXL to detect disorders or twinning. If RMSD for bond lengths exceeds 0.02 Å, re-examine DFT basis sets (e.g., B3LYP/6-31G*) .

- Check for polymorphic forms via DSC (heating rate 10°C/min) to rule out crystal packing effects .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer :

- Temperature screening : Use microwave-assisted synthesis (80–120°C) to reduce side reactions.

- Catalyst optimization : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. How can structure-activity relationships (SAR) for this compound’s biological activity be elucidated?

- Methodological Answer :

- Functional group modulation : Synthesize analogs with varying substituents (e.g., 8-fluoro, 2-ethyl) and test against microbial targets (MIC assays).

- QSAR modeling : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with activity .

Q. How should researchers address conflicting NMR data (e.g., unexpected splitting or shifts) in this compound derivatives?

- Methodological Answer :

- Solvent effects : Record spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.

- Dynamic effects : Variable-temperature NMR (25–60°C) can reveal conformational exchange.

- 2D experiments : HSQC/HMBC correlations resolve ambiguous assignments .

Q. What challenges arise in refining crystallographic data for this compound, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.